molecular formula C12H16BrNO5 B4044297 2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate

2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate

Cat. No.: B4044297
M. Wt: 334.16 g/mol
InChI Key: OVLZCCPWTHORMV-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate is an organic compound that features a bromophenyl group attached to an ethanamine backbone

Scientific Research Applications

2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with N,N-dimethylethanamine in the presence of a base such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-(2-Bromophenoxy)-N,N-dimethylethanamineoxalate include:

    2-Chlorophenoxy-N,N-dimethylethanamineoxalate: Similar structure but with a chlorine atom instead of bromine.

    2-Fluorophenoxy-N,N-dimethylethanamineoxalate: Contains a fluorine atom instead of bromine.

    2-Iodophenoxy-N,N-dimethylethanamineoxalate: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-bromophenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.C2H2O4/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;3-1(4)2(5)6/h3-6H,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLZCCPWTHORMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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